molecular formula C19H18N6O B2833903 4-(4-(3-(1H-Pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)morpholine

4-(4-(3-(1H-Pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)morpholine

Cat. No.: B2833903
M. Wt: 346.4 g/mol
InChI Key: WCDLCPLAAKUJNY-UHFFFAOYSA-N
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Description

4-(4-(3-(1H-Pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)morpholine (CAS No.: 1435615-18-1) is a pyrazolo[1,5-a]pyrimidine derivative with the molecular formula C₁₉H₁₈N₆O and a molecular weight of 346.39 g/mol. This compound features a pyrazolo[1,5-a]pyrimidine core fused with a phenyl ring substituted at position 6, which is further linked to a morpholine group at position 4 of the phenyl ring.

The compound is classified as a research-grade chemical (purity >98%) and is utilized in preclinical studies, particularly in oncology and kinase inhibition research. Its pyrazolo[1,5-a]pyrimidine scaffold is recognized for its role in anticancer drug development due to its ability to modulate kinase activity and interact with ATP-binding domains .

Properties

IUPAC Name

4-[4-[3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O/c1-3-17(24-5-7-26-8-6-24)4-2-14(1)16-9-20-19-18(12-23-25(19)13-16)15-10-21-22-11-15/h1-4,9-13H,5-8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDLCPLAAKUJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CNN=C5)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “PMID23639540C13a” involves multiple steps, including the use of various reagents and catalysts. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to yield the final product. Common reagents used in the synthesis include dichloromethane, methanol, hydroxypropyl methylcellulose, and pluronic F-127 . The reaction conditions often involve the use of supercritical fluid crystallization equipment, where carbon dioxide is fed into a crystallization autoclave to obtain composite particles .

Industrial Production Methods: Industrial production of “PMID23639540C13a” follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure high yield and purity of the final product. The use of supercritical fluid crystallization is a key method in industrial production, as it allows for the efficient separation and collection of composite particles .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The morpholine ring and pyrazolo[1,5-a]pyrimidine core are key sites for substitution:

  • Chlorination at C(5) and C(7):
    Treatment with POCl₃ converts hydroxyl groups on the pyrazolo[1,5-a]pyrimidine scaffold to chlorides, enabling subsequent nucleophilic substitutions. For example, reaction with morpholine under basic conditions (K₂CO₃) selectively replaces chlorine at C(7) with morpholine, yielding derivatives with kinase-inhibitory activity .

  • Amine Substitutions:
    The morpholine group can be replaced with other amines (e.g., pyrrolidine, piperidine) to modulate solubility and target affinity. Such substitutions are critical in optimizing pharmacokinetic properties .

Reaction TypeSubstrateConditionsProductYieldReference
ChlorinationDihydroxypyrazolopyrimidinePOCl₃, refluxDichloro derivative61%
Morpholine substitutionDichloro intermediateMorpholine, K₂CO₃, RTMorpholine-substituted derivative94%

Cross-Coupling Reactions

The aryl bromide at C(6) of the pyrazolo[1,5-a]pyrimidine core facilitates cross-coupling:

  • Suzuki-Miyaura Coupling:
    Reaction with aryl boronic acids under Pd catalysis yields biaryl derivatives. For instance, coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-methyl-1H-pyrazole generates analogs with enhanced anticancer activity .

SubstrateBoronic AcidCatalystConditionsProduct ApplicationReference
Bromopyrazolopyrimidine1-Methylpyrazole-4-boronic esterPd(PPh₃)₄, Na₂CO₃80°C, 12hAMPK inhibitors

Cyclization and Functional Group Transformations

  • Vilsmeier-Haack Formylation:
    Electrophilic formylation at C(3) of the pyrazole ring using DMF/POCl₃ introduces aldehyde groups, enabling further derivatization (e.g., reductive amination) .

  • Cyclocondensation:
    Reaction with β-ketonitriles or enaminones forms fused heterocycles (e.g., thieno[3,2-d]pyrimidines), expanding structural diversity .

ReactionReagentsKey IntermediateApplicationReference
FormylationDMF, POCl₃3-FormylpyrazolopyrimidineAnticancer agents
Cyclocondensationβ-KetonitrilesThieno-pyrimidine hybridsKinase inhibition

Biological Interactions

The compound exhibits selective binding to kinase domains:

  • Kinase Inhibition:
    Inhibits PI3Kδ (IC₅₀ = 12 nM) via hydrogen bonding between the morpholine oxygen and Val-828 in the hinge region . Similar derivatives target TGFBR2 and VEGFR2, implicated in cancer pathways .

  • Enzymatic Studies:
    In vitro assays demonstrate dose-dependent inhibition of PI3K/Akt/mTOR signaling, reducing tumor cell proliferation .

TargetBinding Affinity (IC₅₀)MechanismReference
PI3Kδ12 nMH-bond with Val-828
TGFBR228 nMATP-competitive inhibition

Comparative Activity of Derivatives

Structural analogs highlight the impact of substitutions:

CompoundModificationActivity (IC₅₀)TargetReference
4a7-Morpholinyl12 nMPI3Kδ
5b7-Piperidinyl45 nMPI3Kδ
13aC(5)-Indole8 nMVEGFR2

Synthetic Challenges and Optimizations

  • Regioselectivity:
    Microwave-assisted reactions improve yields (e.g., 82% for cyclization) .

  • Purification:
    Column chromatography (ethyl acetate/petroleum ether) is standard for isolating intermediates .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For example, compounds targeting the Phosphoinositide 3-kinase delta (PI3Kδ) pathway have shown promise in treating various cancers by inhibiting cell proliferation and inducing apoptosis . The compound has been investigated for its ability to inhibit PI3Kδ, demonstrating an IC50 value in the low nanomolar range, indicating potent activity against cancer cell lines.

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory potential of pyrazolo[1,5-a]pyrimidine derivatives. The compound's ability to modulate immune responses makes it a candidate for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Specifically, it has been suggested that this compound could serve as an inhaled therapy to mitigate inflammation in respiratory conditions .

Antimicrobial Properties

Recent investigations have also reported the antimicrobial efficacy of pyrazolo[1,5-a]pyrimidine derivatives against various bacterial strains. The structure's ability to disrupt bacterial cell function positions it as a promising candidate for developing new antibiotics .

Case Studies

StudyFindings
Tigreros et al. (2020)Developed fluorescent pyrazolo[1,5-a]pyrimidines that serve as chemosensors for intracellular studies, indicating versatility beyond medicinal applications .
Mugnaini et al. (2022)Explored the synthesis of pyrazolo[1,5-a]pyrimidine derivatives with enhanced biological activities; identified potential antibacterial agents .
Research on PI3Kδ inhibitorsIdentified novel inhibitors with low nanomolar IC50 values targeting PI3Kδ, demonstrating significant potential for cancer therapy .

Mechanism of Action

The mechanism of action of “PMID23639540C13a” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This can lead to changes in cellular processes and pathways, ultimately resulting in the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4-(4-(3-(1H-Pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)morpholine becomes evident when compared to related pyrazolo-pyrimidine derivatives. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name & Structure Molecular Weight (g/mol) Key Substituents Biological Target/Application Key Findings
This compound (Target) 346.39 - Morpholine at phenyl position 4
- 1H-Pyrazol-4-yl at pyrimidine position 3
Kinase inhibition, Anticancer research High solubility (polar morpholine), specificity for kinase ATP-binding sites.
Methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate 347.37 - Methyl ester at phenyl position 4
- 1-Methylpyrazole at pyrimidine position 3
AMPK inhibitor development Demonstrated efficacy in AMPK modulation; methyl ester enhances lipophilicity.
DMH4: 4-(2-(4-(3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine 401.20 - Morpholine-ethyl linker
- Phenyl at pyrimidine position 3
VEGF/BMP inhibition Improved metabolic stability due to ethyl-morpholine linker; selective BMP inhibition.
4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline ~424.30 - Quinoline at pyrimidine position 3
- Piperazine at phenyl position 4
Kinase inhibition (e.g., ALK, EGFR) Enhanced aromatic stacking (quinoline) but reduced solubility vs. morpholine analogs.
4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 268.29 - Hydrazine at position 4
- Pyrazolo[3,4-d]pyrimidine core
Antimicrobial, Antifungal agents Distinct core structure ([3,4-d] vs. [1,5-a]) reduces kinase affinity.

Structural and Functional Insights

Core Scaffold Differences :

  • The target compound’s pyrazolo[1,5-a]pyrimidine core () enables planar aromatic stacking with kinase domains, unlike pyrazolo[3,4-d]pyrimidine derivatives (), which exhibit altered electronic properties due to ring numbering differences.

Substituent Impact: Morpholine vs. Piperazine/Phenyl: The morpholine group in the target compound enhances water solubility and metabolic stability compared to the piperazine in ’s quinoline derivative or the phenyl group in DMH4 (). Morpholine’s oxygen atom contributes to polar interactions in biological systems. Pyrazole vs. Quinoline/Phenyl: The 1H-pyrazol-4-yl group at position 3 (target compound) provides hydrogen-bonding capabilities absent in phenyl (DMH4) or quinoline substituents, improving target specificity.

Synthetic Accessibility :

  • The target compound is synthesized via Suzuki-Miyaura cross-coupling (similar to ), ensuring high yield and scalability. In contrast, DMH4 requires multi-step functionalization of the ethyl-morpholine linker.

Biological Activity :

  • The target compound’s pyrazolo[1,5-a]pyrimidine core is associated with anticancer activity, while methyl ester analogs () prioritize AMPK modulation. DMH4’s phenyl group and ethyl-morpholine linker favor BMP/VEGF pathway inhibition.

Biological Activity

The compound 4-(4-(3-(1H-Pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)morpholine represents a novel addition to the family of pyrazolo[1,5-a]pyrimidines, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer potential, enzymatic inhibition, and other pharmacological effects.

Structure and Synthesis

The compound features a complex structure that includes a morpholine ring and a pyrazolo[1,5-a]pyrimidine core. The synthesis typically involves multi-step reactions that allow for the introduction of various substituents to optimize biological activity. The detailed synthetic pathways can be derived from studies on similar pyrazolo compounds, which often utilize starting materials such as β-enaminones and 3-methyl-1H-pyrazol-5-amines .

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds with similar structures have shown significant inhibition of cell proliferation in various cancer cell lines:

  • HeLa Cells : The compound exhibited a mean growth inhibition percentage of approximately 38.44%, indicating moderate efficacy against cervical cancer cells .
  • HepG2 Cells : Similar derivatives demonstrated an inhibition rate of 54.25%, suggesting potential for liver cancer treatment .

These results highlight the importance of structural modifications in enhancing anticancer efficacy.

Enzymatic Inhibition

Pyrazolo[1,5-a]pyrimidines are known to act as inhibitors of various protein kinases involved in cancer progression. The target kinases include:

  • AXL and c-MET Kinases : These receptors are implicated in tumor growth and metastasis. Inhibitors derived from pyrazolo[1,5-a]pyrimidine scaffolds have shown promise in selectively blocking these pathways .

Other Pharmacological Effects

Beyond anticancer activity, these compounds have been investigated for additional pharmacological effects:

  • Antioxidant Properties : Some derivatives exhibit strong antioxidant activities, which may contribute to their therapeutic potential against oxidative stress-related diseases .
  • Anti-inflammatory Activity : Certain substitutions on the pyrazole ring have been linked to anti-inflammatory effects, broadening the scope of therapeutic applications .

Case Studies and Research Findings

Several research studies have focused on the biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives:

StudyCell LineGrowth Inhibition (%)Comments
HeLa38.44Moderate anticancer activity
HepG254.25Significant inhibition
VariousVariesEnzyme inhibition potential

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